

preparing T-1101 tosylate stock solution for cell culture

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Compound of Interest

Compound Name: T-1101 tosylate

Cat. No.: B10824487

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An orally active, first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, **T-1101 tosylate**, is a promising agent in cancer therapy research.[1][2][3] Its mechanism involves the disruption of mitotic regulation in cancer cells, which leads to chromosomal misalignment and ultimately, apoptotic cell death.[1][4] For researchers investigating its therapeutic potential, the correct preparation and application of a stock solution for in vitro studies are paramount.

This document provides a comprehensive guide for preparing and using **T-1101 tosylate** in a cell culture setting, complete with detailed protocols and supporting data.

Physicochemical and Solubility Data

Accurate preparation of a stock solution begins with understanding the fundamental properties of the compound. **T-1101 tosylate** is soluble in DMSO.[5][6] Key data for **T-1101 tosylate** are summarized below.

Property	Value	Source
CAS Number	2250404-95-4	[5][6]
Molecular Formula	C ₃₁ H ₃₁ N ₅ O ₆ S ₃	[5][6][7]
Molecular Weight	665.8 g/mol	[5][6][7]
Synonyms	TAI-95 tosylate	[2][5][6]
Solubility	62.5 mg/mL in DMSO (93.87 mM)	[5]
Appearance	Solid powder	[6]

Recommended Stock Solution Parameters

For consistency and to minimize degradation, stock solutions should be prepared, aliquoted, and stored according to the following guidelines. The in vitro antiproliferative activity (IC₅₀) has been observed in the range of 14.8-21.5 nM.[1][2][5]

Parameter	Recommendation	Source
Solvent	Dimethyl Sulfoxide (DMSO), sterile	[5][6]
Recommended Stock Conc.	10 mM	[2][5]
Short-Term Storage (1 month)	-20°C, protected from light	[2][5]
Long-Term Storage (6 months)	-80°C, protected from light	[2][5]
Handling	Prepare aliquots to avoid repeated freeze-thaw cycles	[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM T-1101 Tosylate Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, which is a common starting concentration for in vitro screening.

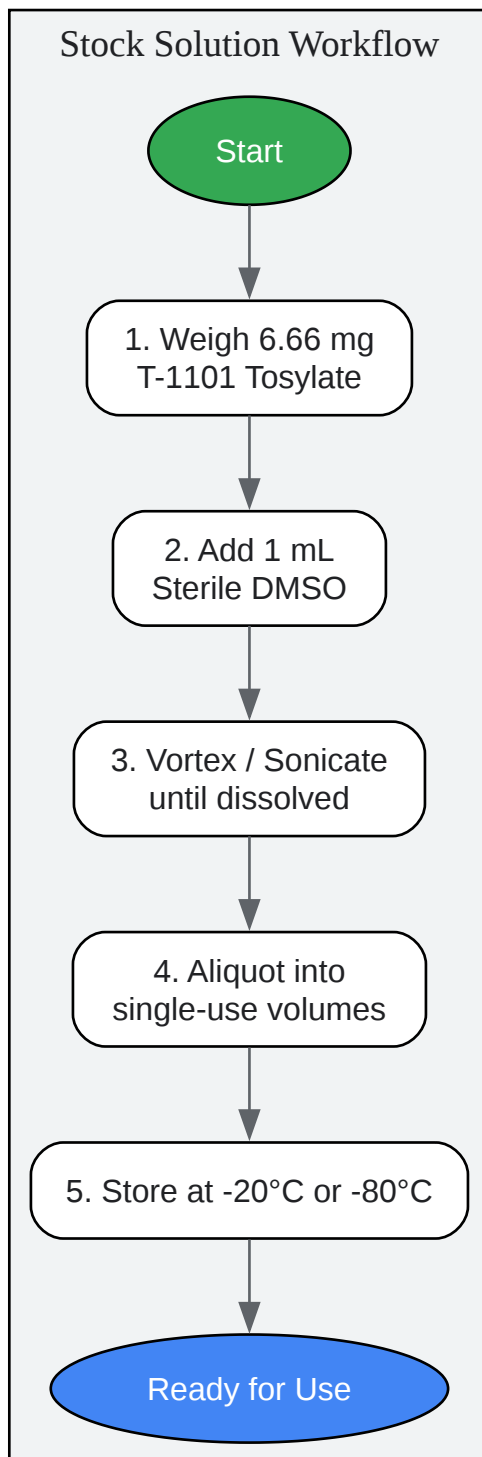
Materials:

- **T-1101 tosylate** powder (MW: 665.8 g/mol)
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculation: To prepare a 10 mM solution, calculate the mass of **T-1101 tosylate** required.
 - $\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL of a 10 mM stock: $\text{Mass} = 10 \text{ mM} \times 1 \text{ mL} \times 665.8 \text{ g/mol} = 6.658 \text{ mg}$.
- Weighing: Carefully weigh 6.66 mg of **T-1101 tosylate** powder and place it into a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
- Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. To aid solubility, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[\[5\]](#)
- Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected cryovials or microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[\[2\]](#)

- Storage: Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to six months).[\[2\]](#)[\[5\]](#)



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Workflow for preparing **T-1101 tosylate** stock solution.

Protocol 2: Dilution of Stock Solution for Cell Treatment

Procedure:

- Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile cell culture medium.
- Final Dilution: Further dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.
 - Example for 1 μ M final concentration: Add 1 μ L of the 10 mM stock solution to 10 mL of cell culture medium.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used for the highest concentration of **T-1101 tosylate** to account for any solvent-induced effects.
- Application: Remove the existing medium from the cultured cells and replace it with the medium containing **T-1101 tosylate** or the vehicle control. Studies have used treatment times ranging from 3 to 24 hours.[\[2\]](#)[\[5\]](#)

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general method to determine the IC₅₀ value of **T-1101 tosylate** in a specific cancer cell line.

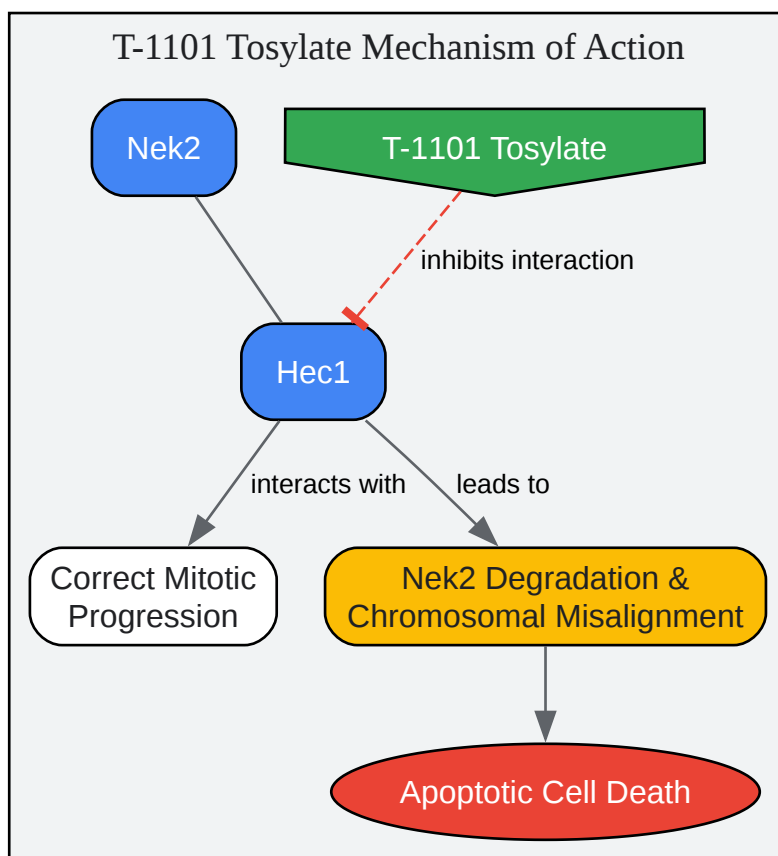
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **T-1101 tosylate** in culture medium (e.g., from 0.1 nM to 10 μ M). Remove the overnight medium and add 100 μ L of the drug-containing medium to the respective wells. Include vehicle control wells.

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanism of Action

T-1101 tosylate functions by specifically inhibiting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is critical for the proper function of the spindle assembly checkpoint during mitosis.[1] By blocking this interaction, **T-1101 tosylate** leads to the degradation of Nek2, which in turn causes chromosomal misalignment and mitotic catastrophe, ultimately triggering apoptotic cell death in cancer cells.[1]



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Inhibition of the Hec1/Nek2 interaction by **T-1101 tosylate**.

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